N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H11ClN4O2S and its molecular weight is 310.76. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(3-chloro-2-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide and its derivatives have been explored for their potential in anticancer therapy. Kovalenko et al. (2012) synthesized a series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, demonstrating notable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012). Similarly, Kumar et al. (2019) reported the anticancer activity of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, indicating their potential as effective compounds in cancer treatment (Kumar et al., 2019).
Anti-Inflammatory and Analgesic Properties
Compounds with the N-(3-chloro-2-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide structure have shown promising anti-inflammatory and analgesic properties. Bhati (2013) demonstrated that certain derivatives possess potent anti-inflammatory activity, surpassing that of phenyl butazone, a well-known anti-inflammatory drug (Bhati, 2013). Additionally, Kumar et al. (2014) synthesized a series of substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, revealing their potential as non-steroidal anti-inflammatory and analgesic agents (Kumar et al., 2014).
Enzyme Inhibition
Research by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives, closely related to the chemical structure , highlighted their moderate to good inhibitory potential against acetylcholinesterase and butyrylcholinestrase. These enzymes are critical in neurodegenerative diseases like Alzheimer's, indicating potential therapeutic applications (Riaz et al., 2020).
Antidepressant Effects
Compounds related to N-(3-chloro-2-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide have also been evaluated for their antidepressant properties. Shelke and Bhosale (2010) synthesized and screened a series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides, revealing significant antidepressant activity in their studies (Shelke & Bhosale, 2010).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-7-8(13)3-2-4-9(7)15-11(19)6-20-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZNGMLWMAFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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